4-(2,3-Dihydroindol-1-ylmethyl)benzamide
Description
4-(2,3-Dihydroindol-1-ylmethyl)benzamide is a benzamide derivative featuring a 2,3-dihydroindole moiety linked via a methylene group at the para position of the benzamide core. Its structure comprises a bicyclic dihydroindole (a partially saturated indole) attached to the benzamide scaffold, which may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c17-16(19)14-7-5-12(6-8-14)11-18-10-9-13-3-1-2-4-15(13)18/h1-8H,9-11H2,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNFKMBRHGYXRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities with 4-(2,3-Dihydroindol-1-ylmethyl)benzamide, differing primarily in substituents, linker groups, or additional functional moieties:
Table 1: Structural and Physicochemical Comparison
Functional Group Impact on Properties
- This contrasts with the simpler methylene-linked dihydroindole in the parent compound, which may reduce solubility.
- Linker Flexibility : The butyl linker in ’s isoindole derivative introduces conformational flexibility, which could influence pharmacokinetics compared to the rigid methylene linker in this compound.
Pharmacological Relevance
- IDO1 Inhibitors: Compounds such as N-(3-((1H-Indol-1-yl)methyl)benzyl)-4-bromo-1H-pyrrole-2-carboxamide () demonstrate potent indoleamine 2,3-dioxygenase-1 (IDO1) inhibition, a target in cancer immunotherapy . The dihydroindole variant may lack this activity due to reduced aromaticity.
- Diuretics and Antihypertensives : ’s sulfamoyl-containing analogue highlights how dihydroindole-benzamide hybrids can be tailored for cardiovascular applications, leveraging sulfonamide’s diuretic effects.
- Kinase Modulation : The 2-oxoindole derivative () may interact with ATP-binding pockets in kinases, a property less likely in the saturated dihydroindole variant.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
